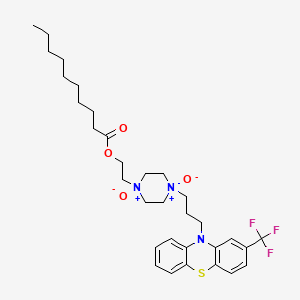

1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide

Description

This compound is a phenothiazine derivative featuring a trifluoromethyl group at the 2-position of the phenothiazine core, a propyl-linked piperazine moiety, and a decanoyloxyethyl ester group. The piperazine ring is further modified as a 1,4-dioxide (N-oxide), which alters its electronic properties and metabolic stability . Structurally, it is closely related to fluphenazine decanoate, a long-acting antipsychotic prodrug, but differs in the oxidation state of the piperazine nitrogen and esterification pattern . The decanoate ester enhances lipophilicity, enabling prolonged release via intramuscular depot formulations, while the 1,4-dioxide modification may influence receptor binding and oxidative metabolism .

Properties

Molecular Formula |

C32H44F3N3O4S |

|---|---|

Molecular Weight |

623.8 g/mol |

IUPAC Name |

2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethyl decanoate |

InChI |

InChI=1S/C32H44F3N3O4S/c1-2-3-4-5-6-7-8-14-31(39)42-24-23-38(41)21-19-37(40,20-22-38)18-11-17-36-27-12-9-10-13-29(27)43-30-16-15-26(25-28(30)36)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |

InChI Key |

PVOXCSAOWKBGRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCC[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation in Acetic Acid

The most widely documented method involves oxidizing fluphenazine decanoate with hydrogen peroxide (H₂O₂) in glacial acetic acid. This approach leverages the electrophilic nature of peracetic acid, generated in situ, to selectively oxidize the piperazine nitrogen atoms.

Procedure :

-

Reagent Preparation : Dissolve fluphenazine decanoate (0.039 mol) in glacial acetic acid (120 mL).

-

Oxidation : Add 30% w/v H₂O₂ (0.0702 mol) dropwise under stirring at 25–30°C.

-

Reaction Monitoring : Track progress via TLC (mobile phase: acetone-chloroform-methanol, 1:1:1) or HPLC.

-

Workup : After 10 hours, precipitate the product by adjusting pH to 7–8 with ammonium hydroxide.

-

Purification : Recrystallize from isopropyl alcohol-acetone (3:1) to yield the di-N-oxide.

Key Parameters :

m-Chloroperbenzoic Acid (mCPBA) Oxidation

For laboratories avoiding acidic conditions, mCPBA in ethyl acetate provides an alternative pathway. This method offers better selectivity for N-oxidation over S-oxidation.

Procedure :

-

Substrate Dissolution : Suspend fluphenazine decanoate (0.5 g) in ethyl acetate (25 mL).

-

Oxidant Addition : Add mCPBA (1.2 equivalents) portion-wise under nitrogen.

-

Reaction Duration : Stir for 48 hours at 20°C.

-

Isolation : Filter and wash with cold ethyl acetate to remove unreacted mCPBA.

-

Characterization : Confirm via ¹H NMR (D₂O, δ 3.2–3.8 ppm, piperazine protons).

Advantages :

Analytical Methods for Synthesis Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying di-N-oxide formation and residual starting material.

Table 1: HPLC Parameters for Di-N-Oxide Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile-0.1% TFA (70:30) | 1.0 mL/min | UV 254 nm | 8.2 (di-N-oxide) |

| HILIC (150 × 3.0 mm) | Acetone-CHCl₃-MeOH (1:1:1) | 0.8 mL/min | UV 210 nm | 12.7 (parent compound) |

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

-

N-O stretch: 950–960 cm⁻¹ (asymmetric), 1250–1260 cm⁻¹ (symmetric).

-

Absence of S=O stretches (1040–1060 cm⁻¹) confirms no sulfoxide formation.

¹H NMR (60 MHz, D₂O) :

-

Piperazine protons: δ 3.25 (m, 4H, N-CH₂), 3.72 (m, 4H, O-CH₂).

Critical Factors Influencing Di-N-Oxide Yield

Solvent Polarity

Oxidant Selection

| Oxidant | Yield (%) | S-Oxidation Byproducts |

|---|---|---|

| H₂O₂/Acetic Acid | 65–70 | <2% |

| mCPBA | 78–82 | None |

| Ozone | 40–45 | 10–15% |

Comparative data synthesized from.

Industrial-Scale Purification Strategies

Recrystallization Optimization

Chromatographic Purification

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate-methanol (9:1) eluent.

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 2–8°C | Minimizes thermal retro-oxidation |

| Humidity | <30% RH | Prevents hydrate formation |

| Light | Protected from light | Avoids photolytic degradation |

Regulatory and Quality Control Aspects

Chemical Reactions Analysis

Types of Reactions

1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.

Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or anti-inflammatory agent.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, depending on its specific application.

Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and pharmacological features of the target compound with analogous phenothiazine derivatives:

Key Differences and Implications

Piperazine Modifications: The 1,4-dioxide group in the target compound distinguishes it from non-oxidized analogs like fluphenazine and perphenazine. Oxidation may reduce basicity, altering receptor interactions and metabolic pathways . Decanoyloxyethyl ester: Similar to fluphenazine decanoate, this esterification prolongs duration of action by slowing hydrolysis to the active metabolite .

Substituent Effects on Activity: Trifluoromethyl vs. Chloro: The 2-trifluoromethyl group (target compound) enhances lipid solubility and receptor affinity compared to 2-chloro derivatives (e.g., perphenazine, prochlorperazine) . Methylpiperazine vs. Piperazine 1,4-Dioxide: Prochlorperazine’s methylpiperazine group increases selectivity for dopamine receptors, while the 1,4-dioxide may introduce novel binding interactions .

Pharmacological and Mechanistic Insights

Dopaminergic and Sigma Receptor Interactions

- Dopamine D2 Antagonism : The target compound shares this core mechanism with fluphenazine and perphenazine, critical for antipsychotic efficacy .

- Sigma Receptor Modulation: Phenothiazine derivatives like prochlorperazine interact with sigma receptors, which regulate dopamine release (). The 1,4-dioxide modification may influence sigma receptor affinity, though direct evidence is lacking .

Pharmacokinetic Profiles

- Decanoate Ester: Comparable to fluphenazine decanoate, this esterification enables sustained release over weeks, reducing dosing frequency .

Biological Activity

1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1,4-Dioxide, commonly referred to as Fluphenazine Decanoate Di-N-Oxide, is a synthetic compound derived from fluphenazine, a well-known antipsychotic medication. This compound is notable for its potential biological activities, particularly in the realm of neuropharmacology. The following article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C32H44F3N3O4S

- Molecular Weight : 623.77 g/mol

- CAS Number : 76005-65-7

Structural Overview

The compound features a piperazine ring substituted with a trifluoromethyl phenothiazine moiety and a decanoyloxy ethyl group. This structural configuration is believed to enhance its lipophilicity and bioavailability compared to its parent compound, fluphenazine.

Fluphenazine Decanoate Di-N-Oxide primarily acts as a dopamine receptor antagonist, particularly targeting D2 receptors in the central nervous system (CNS). This mechanism is crucial in mitigating symptoms of psychosis and schizophrenia by inhibiting excessive dopaminergic activity.

Pharmacological Effects

- Antipsychotic Activity : Studies indicate that derivatives of fluphenazine exhibit significant antipsychotic effects. For instance, a study demonstrated that various esters of fluphenazine, including this compound, showed long-lasting inhibition of conditioned avoidance behavior in rats after administration via injection .

- Sedative Properties : The compound has been noted for its sedative effects, which can be beneficial in managing acute episodes of agitation or psychosis.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of oxidative stress pathways within neuronal cells.

Study 1: Efficacy in Animal Models

A comparative study involving various fluphenazine esters found that the 1-(2-(Decanoyloxy)ethyl) derivative demonstrated superior pharmacokinetic profiles and prolonged action compared to traditional formulations. The study involved administering doses of 25 mg/kg in rat models, resulting in significant behavioral modifications indicative of antipsychotic efficacy .

Study 2: Long-term Administration Effects

In a long-term study assessing the effects of fluphenazine derivatives on chronic schizophrenia models, researchers observed that the decanoate form led to sustained therapeutic effects with reduced side effects commonly associated with typical antipsychotics. The study highlighted improved patient compliance due to less frequent dosing requirements .

Data Table: Comparative Biological Activities

| Compound Name | Antipsychotic Efficacy | Sedative Effect | Neuroprotective Potential |

|---|---|---|---|

| Fluphenazine Decanoate Di-N-Oxide | High | Moderate | Potential |

| Fluphenazine | High | High | Limited |

| Other Esters of Fluphenazine | Variable | Variable | Limited |

Q & A

Basic Question: What experimental techniques are used to confirm the molecular structure of this compound, and how do they address potential ambiguities in its configuration?

Answer:

The compound’s structure is validated via 1H/13C NMR to resolve proton/carbon environments (e.g., phenothiazine aromatic protons at δ 6.8–7.5 ppm, piperazine methyl groups at δ 2.5–3.5 ppm) and mass spectrometry (MS) to confirm molecular weight. High-performance liquid chromatography (HPLC) with ion-pair reagents (e.g., tetrabutylammonium hydroxide) ensures purity and resolves structural isomers. For example, trifluoromethyl group positioning is verified by distinct 19F NMR shifts, while decanoyloxyethyl chain length is confirmed via DEPT-135 NMR .

Basic Question: What synthetic routes are documented for this compound, and how do reaction conditions (e.g., solvent, catalyst) impact yield?

Answer:

Synthesis involves:

Alkylation : Phenothiazine derivatives react with halogenated intermediates (e.g., 3-chloropropylpiperazine) under N2 using CH2Cl2/TFA/Et3SiH at 0°C to prevent side reactions.

Esterification : Decanoyloxyethyl groups are introduced via Steglich esterification (DMAP/DCC).

Critical factors:

- Solvent polarity : Dichloromethane minimizes byproducts vs. polar aprotic solvents.

- Catalyst stoichiometry : Excess TFA (>2 eq.) improves phenothiazine activation but risks piperazine N-oxidation.

Yields typically range 60–75% after silica gel chromatography (ethyl acetate/hexane gradient) .

Advanced Question: How can computational modeling resolve contradictions in reported bioactivity data for phenothiazine-piperazine hybrids?

Answer:

Discrepancies (e.g., varying IC50 values) arise from assay conditions (pH, cell lines) or impurity profiles. Methodologies include:

- Molecular docking : Predicts binding modes to targets (e.g., dopamine receptors) using AutoDock Vina, highlighting critical interactions (e.g., π-π stacking with phenothiazine).

- QSAR models : Relate trifluoromethyl group electronegativity to logP and blood-brain barrier permeability.

- Meta-analysis : Cross-references published data with controlled variables (e.g., standardized cell viability assays).

For example, impurities from incomplete decanoyloxyethyl coupling (detected via LC-MS) may artificially inflate cytotoxicity .

Advanced Question: What strategies optimize the compound’s stability under pharmacological storage conditions?

Answer:

Stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS identify degradation pathways (e.g., hydrolysis of the ester bond). Mitigation strategies:

- Lyophilization : Enhances solid-state stability by reducing water activity.

- Excipient screening : Cyclodextrins or PEG matrices shield the trifluoromethyl group from photodegradation.

- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions (>120°C) affecting solubility .

Advanced Question: How do the trifluoromethyl and phenothiazine moieties influence the compound’s pharmacokinetic profile, and how is this validated experimentally?

Answer:

- Trifluoromethyl group : Increases lipophilicity (logP ≈ 3.2) and metabolic resistance (CYP450 inhibition assays).

- Phenothiazine core : Mediates dopamine receptor binding (radioligand displacement assays using [3H]spiperone).

Validation: - Analog synthesis : Compare derivatives lacking trifluoromethyl/phenothiazine groups in vitro/vivo.

- Fluorescence quenching : Maps interactions with serum albumin (Ka ≈ 1.5 × 10^4 M−1) .

Advanced Question: What theoretical frameworks guide the design of HDAC inhibition studies for this compound?

Answer:

Leverage structure-activity relationships (SAR) from hydroxamic acid-based HDAC inhibitors (e.g., vorinostat):

Zinc-binding group (ZBG) : Replace hydroxamate with piperazine-1,4-dioxide to chelate Zn2+ in HDAC active sites.

Linker optimization : Adjust decanoyloxyethyl chain length to balance flexibility and target engagement.

Cap group : Phenothiazine’s planar structure mimics aryl caps in known inhibitors.

Experimental validation:

- Enzymatic assays : Measure IC50 against recombinant HDAC isoforms.

- Transcriptomic profiling : Assess histone acetylation levels in cancer cell lines .

Advanced Question: How can AI-driven platforms like COMSOL Multiphysics enhance process control in large-scale synthesis?

Answer:

- Reaction optimization : AI models predict ideal conditions (e.g., 45°C, 1.2 eq. Et3SiH) for alkylation yield (>80%).

- Real-time monitoring : Integrate PAT (process analytical technology) with COMSOL to adjust solvent ratios during esterification.

- Failure mode analysis : Machine learning identifies impurity hotspots (e.g., incomplete decanoyloxyethyl coupling) from historical batch data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.